molecular formula C22H38O3 B1584679 2,5-Furandione, polymer with 1-octadecene CAS No. 25266-02-8

2,5-Furandione, polymer with 1-octadecene

Cat. No. B1584679
CAS RN: 25266-02-8
M. Wt: 350.5 g/mol
InChI Key: COBLIZNSZVKDMR-UHFFFAOYSA-N
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Patent
US05140070

Procedure details

5.6 g PA-18 (0.02 equivalents as maleic anhydride, hereinafter "anhydride equivalents") and 100 ml xylene were mixed in a 250 ml flask equipped with a nitrogen atmosphere and a Dean Stark trap. This mixture was refluxed for 30 minutes to dry the polymer. The mixture was cooled slightly and Flame Retardant A (of Example 1) (5.1 g, 0.01 mole) was added. The mixture was refluxed for 2 hours with azeotropic removal of water as it formed. The 30 solvent was stripped using aspirator and high vacuum systems to yield 10.4 g of yellow crystals. The infrared spectrum of this compound showed the N-(acylamino)imide carbonyl bands merged at 1710 cm-1 and a small residual anhydride carbonyl band at 1770 cm-1. The hydrazide carbonyl for the starting material was not observed in the product spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1([CH3:15])[C:9]([CH3:14])=[CH:10][CH:11]=[CH:12][CH:13]=1>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:10][CH2:9][CH2:8][CH2:13][CH2:12][CH2:11][CH2:14][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:8][CH3:15].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to dry the polymer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled slightly
TEMPERATURE
Type
TEMPERATURE
Details
Flame Retardant A (of Example 1) (5.1 g, 0.01 mole)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours with azeotropic removal of water as it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCC.C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.